molecular formula C18H18BrN7O3 B11982555 8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11982555
M. Wt: 460.3 g/mol
InChI Key: HPGJJVMEEBDQMC-UHFFFAOYSA-N
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Description

8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-1,3-DIMETHYL-7-PROPYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a brominated indole moiety and a hydrazino group linked to a purine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-1,3-DIMETHYL-7-PROPYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:

    Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform to yield 5-bromoindole.

    Formation of Indole-2,3-dione: The brominated indole is then oxidized to form 5-bromoindole-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrazone Formation: The 5-bromoindole-2,3-dione reacts with hydrazine hydrate to form the corresponding hydrazone derivative.

    Coupling with Purine Derivative: The hydrazone derivative is then coupled with 1,3-dimethyl-7-propylxanthine under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazino group, converting it to an amine.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the hydrazino group.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent, an anti-inflammatory compound, and a modulator of various biological pathways.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of 8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-1,3-DIMETHYL-7-PROPYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its interaction with inflammatory mediators can result in anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-3-METHYL-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The uniqueness of 8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-1,3-DIMETHYL-7-PROPYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific substitution pattern and the presence of a propyl group at the 7-position of the purine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18BrN7O3

Molecular Weight

460.3 g/mol

IUPAC Name

8-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C18H18BrN7O3/c1-4-7-26-13-14(24(2)18(29)25(3)16(13)28)21-17(26)23-22-12-10-8-9(19)5-6-11(10)20-15(12)27/h5-6,8,20,27H,4,7H2,1-3H3

InChI Key

HPGJJVMEEBDQMC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(N=C1N=NC3=C(NC4=C3C=C(C=C4)Br)O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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